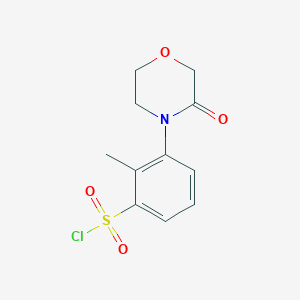

2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride

説明

2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a methyl group at position 2, a 3-oxomorpholino moiety at position 3, and a sulfonyl chloride group at position 1. The 3-oxomorpholino group consists of a six-membered morpholine ring with a ketone oxygen at position 3, contributing to its polar and electron-withdrawing properties. This compound is likely utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters, which are common in pharmaceutical and agrochemical applications .

The synthesis of the 3-oxomorpholino group can be inferred from related methodologies, such as the reaction of 2-(phenylamino)ethanol with chloroacetyl chloride under basic conditions to form a morpholinone ring, followed by functionalization steps like nitration and reduction . The sulfonyl chloride group enhances reactivity toward nucleophiles, enabling its use in coupling reactions or as a leaving group in displacement reactions.

特性

分子式 |

C11H12ClNO4S |

|---|---|

分子量 |

289.74 g/mol |

IUPAC名 |

2-methyl-3-(3-oxomorpholin-4-yl)benzenesulfonyl chloride |

InChI |

InChI=1S/C11H12ClNO4S/c1-8-9(13-5-6-17-7-11(13)14)3-2-4-10(8)18(12,15)16/h2-4H,5-7H2,1H3 |

InChIキー |

CCQJJXBAIPWDAG-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC=C1S(=O)(=O)Cl)N2CCOCC2=O |

製品の起源 |

United States |

準備方法

The synthesis of 2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride can be achieved through several methods. One common method involves the reaction of 2-methyl-3-nitrobenzenesulfonyl chloride with morpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

化学反応の分析

科学研究への応用

2-メチル-3-(3-オキソモルホリノ)ベンゼン-1-スルホニルクロリドは、いくつかの科学研究用途があります。

-

生物学: : この化合物は、医薬品や農薬を含む生物活性分子の合成に使用されます。 タンパク質とペプチドを修飾する能力により、生物学的接合研究において貴重なものとなっています.

-

医学: : 医薬化学において、この化合物は、特に酵素や受容体を標的とする新薬の開発に使用されています。 スルホニルクロリド基は、さまざまな薬理フォアの付着のための反応性ハンドルとして機能することができます.

-

産業: : この化合物は、染料、顔料、ポリマーなどの特殊化学物質や材料の製造に使用されます。 その反応性と選択性は、微量化学合成に適しています.

科学的研究の応用

2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride has several scientific research applications:

-

Chemistry: This modification can alter the chemical and physical properties of the target molecules .

-

Biology: : The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to modify proteins and peptides makes it valuable in bioconjugation studies .

-

Medicine: : In medicinal chemistry, it is employed in the development of new drugs, particularly those targeting enzymes and receptors. The sulfonyl chloride group can act as a reactive handle for the attachment of various pharmacophores .

-

Industry: : The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers. Its reactivity and selectivity make it suitable for fine chemical synthesis .

作用機序

2-メチル-3-(3-オキソモルホリノ)ベンゼン-1-スルホニルクロリドの作用機序は、化学反応において求電子剤として作用する能力に関係しています。スルホニルクロリド基は求核剤に対して非常に反応性が高く、さまざまな基質と共有結合を形成することができます。 この反応性は、求電子置換反応で利用されており、この化合物は芳香族環にスルホニル基を導入することができます .

生物系では、この化合物は、リシンやシステインなどの求核性アミノ酸残基と反応することで、タンパク質やペプチドを修飾することができます。 この修飾は、標的タンパク質の活性と機能を変えることができ、薬物開発と生物学的接合研究において有用となっています .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs from the Enamine Catalogue (2024)

The Enamine Building Blocks Catalogue (2024) lists several benzene-sulfonyl chlorides with diverse substituents, providing insights into how structural variations influence properties:

| Compound Name | Substituents | Molecular Formula | Key Features |

|---|---|---|---|

| 2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride | 2-CH₃, 3-(3-oxomorpholino) | C₁₁H₁₂ClNO₄S | Polar morpholino group enhances solubility; methyl group introduces steric hindrance. |

| 2-(Methoxymethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride | 2-(CH₃OCH₂O), 6-CF₃ | C₉H₈F₄O₄S | Electron-withdrawing CF₃ increases electrophilicity; methoxymethoxy improves solubility. |

| 4-(3-Methyloxetan-3-yl)benzene-1-sulfonyl chloride | 4-(3-methyloxetane) | C₁₀H₁₁ClO₃S | Oxetane ring offers rigidity; potential for enhanced metabolic stability. |

| 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride | 2,4,6-CF₃ | C₉H₂ClF₉O₂S | Strong electron-withdrawing groups enhance reactivity toward nucleophiles. |

Key Observations:

- Reactivity: The trifluoromethyl-substituted derivatives (e.g., ) exhibit higher electrophilicity at the sulfonyl chloride group due to strong electron-withdrawing effects, making them more reactive in nucleophilic substitutions compared to the target compound.

- Solubility: The 3-oxomorpholino group in the target compound improves solubility in polar solvents (e.g., DMSO, methanol) compared to non-polar substituents like trifluoromethyl or methyloxetane .

- Steric Effects: The methyl group at position 2 in the target compound may hinder reactions at the sulfonyl chloride site, contrasting with less sterically hindered analogs like .

Comparison with Sulfonamide Derivatives (Pharmaceuticals, 2012)

While sulfonamides (e.g., SC-558 analogs 1a-f ) differ functionally from sulfonyl chlorides, substituent positioning on the benzene ring offers comparative insights:

- Electron-Donating vs. Electron-Withdrawing Groups: Analogs with electron-withdrawing substituents (e.g., 1d [Br], 1e [Cl]) show increased acidity of the sulfonamide NH, enhancing hydrogen-bonding interactions in biological targets. For sulfonyl chlorides, such groups accelerate nucleophilic displacement.

生物活性

2-Methyl-3-(3-oxomorpholino)benzene-1-sulfonyl chloride is a compound that belongs to the class of sulfonyl chlorides, which are known for their electrophilic properties and reactivity towards nucleophiles. The biological activity of this compound is of significant interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . This compound features a sulfonyl chloride functional group attached to a benzene ring, along with a morpholine derivative, which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds containing sulfonyl moieties exhibit a range of biological activities, including:

- Antibacterial Activity: Compounds similar to this compound have demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The presence of the sulfonamide moiety enhances these activities by improving lipophilicity and membrane permeability .

- Antitumor Activity: Some derivatives have shown potential in inhibiting tumor growth, suggesting that the compound may possess anticancer properties. This is particularly relevant in the context of developing new chemotherapeutic agents .

- Anti-inflammatory Effects: The biological activity may extend to anti-inflammatory effects, which are crucial in treating various inflammatory diseases. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines .

Antibacterial Studies

In a study examining the antibacterial efficacy of sulfonamide derivatives, it was observed that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.5 mg/mL against several bacterial strains . This suggests a promising avenue for further exploration in antibiotic development.

Antitumor Activity

A recent investigation into the anticancer properties of morpholine-containing compounds revealed that certain derivatives effectively inhibited cell proliferation in human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the potential for this compound in cancer therapy .

Comparative Biological Activity Table

| Activity Type | Compound | MIC (mg/mL) | Notes |

|---|---|---|---|

| Antibacterial | This compound | 0.1 - 0.5 | Effective against Gram-positive and Gram-negative bacteria |

| Antitumor | Morpholine derivatives | Varies | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Sulfonamide derivatives | Not specified | Inhibits pro-inflammatory cytokines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。